Validated Synthesis of Integrin αvβ3 Antagonists via a Multi-Step Pathway
Methyl 3,4-difluorobenzoate serves as a critical early-stage intermediate in a validated, multi-step synthetic route to aminopiperidine-based integrin αvβ3 antagonists, as detailed in a patent by Meiji Seika Kaisha, Ltd. [1]. This established pathway provides a proven, high-confidence starting point for medicinal chemists developing related therapeutics, offering a level of validation absent for other isomers like methyl 2,4-difluorobenzoate or methyl 3,5-difluorobenzoate in this specific target class.
| Evidence Dimension | Presence in Validated Synthetic Pathway |
|---|---|
| Target Compound Data | Confirmed use as intermediate (II) in the patented synthesis of integrin αvβ3 antagonists. |
| Comparator Or Baseline | Methyl 2,4-difluorobenzoate; Methyl 3,5-difluorobenzoate |
| Quantified Difference | No equivalent, validated patent literature exists for comparators in this specific therapeutic context. |
| Conditions | Multi-step organic synthesis as described in EP 1074543 / WO 9952872. |
Why This Matters
For procurement teams supporting early-stage drug discovery, this validated synthetic precedent reduces downstream risk and accelerates lead optimization efforts.
- [1] Ajito, K.; Katano, K.; Kubota, D.; Ishikawa, M.; Murakami, S.; Hachisu, M.; Yamamoto, M. (Meiji Seika Kaisha, Ltd.). Aminopiperidine derivs. as integrin alphavbeta3 antagonists. European Patent EP 1074543, 2001. View Source
